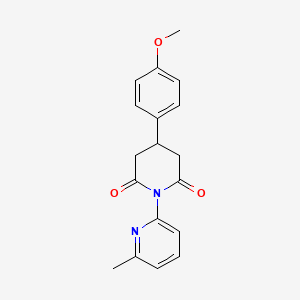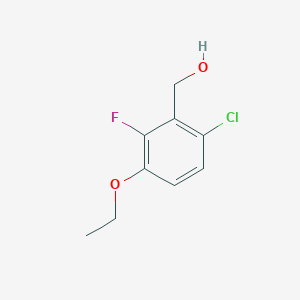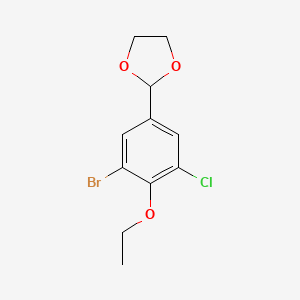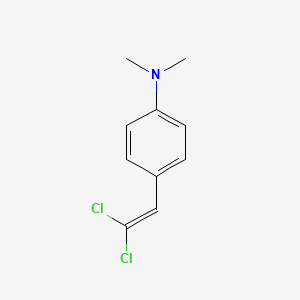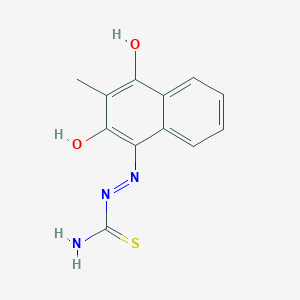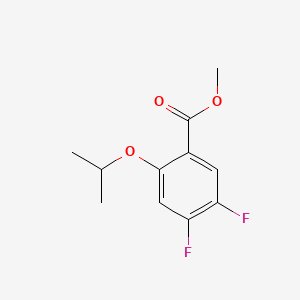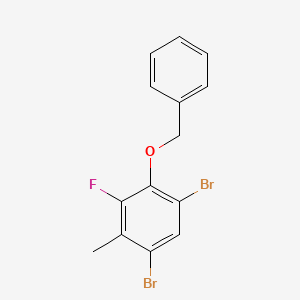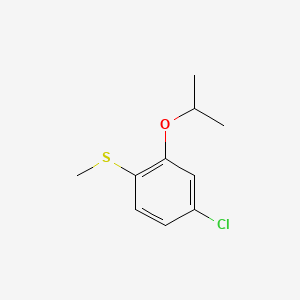
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
準備方法
The synthesis of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-isopropoxyphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.
Hydrolysis: The isopropoxy group can be hydrolyzed in the presence of an acid or base to yield the corresponding phenol.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
作用機序
The mechanism of action of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
Methyl(p-tolyl)sulfane: This compound has a similar sulfane group but differs in the substitution pattern on the phenyl ring.
4-Chlorophenyl methyl sulfide: This compound lacks the isopropoxy group, making it less complex and potentially less reactive.
2-Isopropoxy-4-methylphenyl sulfide: This compound has a similar isopropoxy group but differs in the position of the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13ClOS |
|---|---|
分子量 |
216.73 g/mol |
IUPAC名 |
4-chloro-1-methylsulfanyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7H,1-3H3 |
InChIキー |
NCKPWATYGXUEFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




